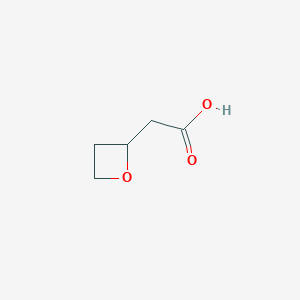2-(Oxetan-2-yl)acetic acid
CAS No.: 1416271-20-9
Cat. No.: VC8072782
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1416271-20-9 |
|---|---|
| Molecular Formula | C5H8O3 |
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | 2-(oxetan-2-yl)acetic acid |
| Standard InChI | InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7) |
| Standard InChI Key | VLLIAYSELVGSAE-UHFFFAOYSA-N |
| SMILES | C1COC1CC(=O)O |
| Canonical SMILES | C1COC1CC(=O)O |
Introduction
Structural and Chemical Characteristics of 2-(Oxetan-2-yl)acetic Acid
2-(Oxetan-2-yl)acetic acid (molecular formula: , molecular weight: 116.12 g/mol) features a strained oxetane ring linked to a carboxylic acid group. The oxetane ring’s 90° bond angles induce significant ring strain, enhancing the compound’s reactivity compared to larger cyclic ethers like tetrahydrofuran . This strain facilitates ring-opening reactions, which are central to its chemical behavior.
Synthesis and Isolation Challenges
Hydrogenation-Based Synthesis
A common synthesis route involves hydrogenation of the precursor alkene 2 (derived from 3-oxetanone) using palladium on charcoal in methanol. This method yields 2-(Oxetan-2-yl)acetic acid (2a) but introduces challenges in isolating the pure compound due to rapid isomerization . Post-synthesis, the acid is typically purified via washing with methyl tert-butyl ether (MeO-Bu), though residual impurities persist even after initial purification .
Stability and Isomerization Mechanisms
Time-Dependent Degradation
Storage studies demonstrate that 2-(Oxetan-2-yl)acetic acid undergoes progressive isomerization:
Heating accelerates this process; in isopropanol at 50°C, the acid cleanly isomerizes into the lactone within hours .
Mechanistic Pathway
The isomerization proceeds via a ring-opening mechanism, where the oxetane’s oxygen acts as a nucleophile, attacking the carboxylic acid’s carbonyl carbon. This forms a tetrahedral intermediate, which collapses into the γ-lactone through esterification (Figure 1) . The reaction is thermodynamically favored due to the lactone’s six-membered transition state, which reduces steric strain compared to the parent compound.
Table 1: Isomerization Kinetics of 2-(Oxetan-2-yl)acetic Acid
| Condition | Timeframe | % Lactone Formation |
|---|---|---|
| Room temperature (25°C) | 1 week | 7% |
| Room temperature (25°C) | 1 month | 16% |
| 50°C in isopropanol | 24 hours | 100% |
Structural Modifications for Enhanced Stability
To address stability issues, researchers have explored derivatives with bulky substituents or zwitterionic structures. For example:
Table 2: Stable Oxetane-Carboxylic Acid Analogues
| Compound | Stabilizing Feature | Stability Outcome |
|---|---|---|
| 3a (Bulky aryl group) | Steric hindrance | No degradation after 1 year |
| 8a (Zwitterionic) | Charge stabilization | No degradation after 1 year |
| 10a (Polycyclic core) | Conformational rigidity | No degradation after 1 year |
These modifications prevent lactonization by either sterically blocking the reaction pathway or stabilizing the carboxylic acid form through electronic effects .
Implications for Pharmaceutical Development
-
Prodrug Design: The acid-lactone equilibrium could be leveraged for controlled drug release .
-
Enzyme Inhibition: The strained oxetane might selectively inhibit enzymes targeting cyclic ether substrates .
Further research is needed to explore these avenues while addressing stability concerns through structural engineering.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume